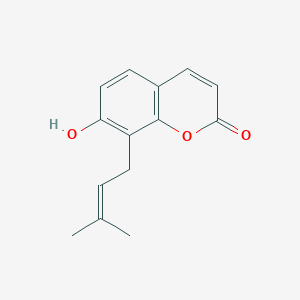
Osthenol
概要
説明
オステノールは、天然に存在するフェノール系化合物の一種であるプレニル化クマリンです。 主に、Angelica pubescens および Angelica dahurica などの薬用植物の根から単離されます 。 オステノールは、モノアミンオキシダーゼ阻害剤としての可能性を含め、様々な生物活性について研究されています .
準備方法
オステノールは、天然抽出法と合成法の両方によって得られます。 天然抽出法には、Angelica pubescens および Angelica dahurica の乾燥根から化合物を単離することが含まれます .
合成経路に関して、一般的な方法の1つは、スティルクロスカップリング反応です。 この反応では、8-ヨードクマリンとトリブチル(3-メチルブタ-2-エン-1-イル)スタナンを、触媒量のテトラキス(トリフェニルホスフィン)パラジウムをジメチルホルムアミド中で80°Cで用います 。この方法によって、オステノールが生産的に得られます。
化学反応の分析
オステノールは、次のような様々な化学反応を受けます。
酸化: オステノールは、酸化されてヒドロキシル化誘導体を生成することができます。
還元: 還元反応によって、オステノールを異なる還元形態に変換することができます。
置換: 置換反応によって、様々な官能基をオステノール分子に導入することができます。
これらの反応に用いられる一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応から生成される主な生成物には、オステノールのヒドロキシル化誘導体と還元誘導体があります .
科学研究への応用
オステノールは、幅広い科学研究への応用があります。
化学: オステノールは、様々なクマリン誘導体の合成における前駆体として用いられています。
生物学: 神経保護効果とモノアミンオキシダーゼを阻害する能力が研究されており、神経変性疾患の治療のための潜在的な候補となっています.
科学的研究の応用
Osthenol has a wide range of scientific research applications:
Chemistry: this compound is used as a precursor in the synthesis of various coumarin derivatives.
作用機序
オステノールは、主にモノアミンオキシダーゼAの阻害によって効果を発揮します。 この酵素の選択的、可逆的、競合的阻害剤であり、モノアミンオキシダーゼBに対するモノアミンオキシダーゼAの選択性指数が高いです 。 この阻害は、モノアミンのレベルの上昇につながり、これによって神経保護など様々な治療効果が得られます .
類似化合物の比較
オステノールは、オステオールやウンベリフェロンなどの他のクマリン誘導体と似ています。 プレニル化構造のためにユニークであり、これはその特定の生物活性に貢献しています .
オステオール: 同様の生物活性を持つ別のクマリン誘導体ですが、化学構造が異なります。
ウンベリフェロン: オステノールの生合成における前駆体として働く、より単純なクマリン誘導体です.
オステノールのユニークな構造とモノアミンオキシダーゼAの選択的阻害は、さらなる研究開発のための貴重な化合物となっています。
類似化合物との比較
Osthenol is similar to other coumarin derivatives, such as osthole and umbelliferone. it is unique due to its prenylated structure, which contributes to its specific biological activities .
Osthole: Another coumarin derivative with similar biological activities but differs in its chemical structure.
Umbelliferone: A simpler coumarin derivative that serves as a precursor in the biosynthesis of this compound.
This compound’s unique structure and selective inhibition of monoamine oxidase A make it a valuable compound for further research and development.
特性
IUPAC Name |
7-hydroxy-8-(3-methylbut-2-enyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-9(2)3-6-11-12(15)7-4-10-5-8-13(16)17-14(10)11/h3-5,7-8,15H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKJVIPCCGXHHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC2=C1OC(=O)C=C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197508 | |
| Record name | Osthenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Osthenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034130 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
484-14-0 | |
| Record name | Osthenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=484-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Osthenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Osthenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OSTHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X6RF2708X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Osthenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034130 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
124 - 125 °C | |
| Record name | Osthenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034130 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does osthenol exert its antitumor effects?
A: this compound has been shown to inhibit the proliferation of various cancer cell lines, including colon cancer cells [, ]. The compound induces apoptosis, a programmed cell death mechanism, and arrests the cell cycle in the G1 phase, preventing further cell division []. These effects are mediated, at least in part, through the suppression of the PI3K/AKT signaling pathway, a key regulator of cell growth and survival [].
Q2: Can this compound's structure be modified to enhance its anti-hepatitis activity?
A: Studies indicate that replacing the 7-methoxy group of this compound with a 7-hydroxy group to form this compound significantly reduces its inhibitory effect on Con A-induced hepatitis []. This suggests that the 7-methoxy group is crucial for this specific activity.
Q3: What is the molecular formula and weight of this compound?
A3: this compound has a molecular formula of C14H14O3 and a molecular weight of 230.26 g/mol.
Q4: How is this compound synthesized?
A: this compound can be synthesized through several demethylation routes. One effective method achieves a yield of approximately 68% [].
Q5: What spectroscopic techniques are used to characterize this compound?
A: Researchers commonly utilize various spectroscopic methods, including UV, IR, 1H NMR, 13C NMR, and mass spectrometry, to elucidate the structure and confirm the identity of this compound [, , ].
Q6: How is this compound metabolized in the body?
A: this compound undergoes extensive metabolism, primarily in the liver [, ]. Key metabolic pathways include hydroxylation by cytochrome P450 enzymes (CYPs), particularly CYP2D6, CYP1A2, and CYP3A4, resulting in the formation of mono-hydroxyl metabolites []. Subsequently, this compound and its hydroxylated metabolites undergo glucuronidation by uridine 5′-diphospho-glucuronosyltransferases (UGTs), mainly UGT1A9 and UGT1A3, leading to the formation of glucuronide conjugates [].
Q7: What is the bioavailability of this compound after oral administration?
A: this compound exhibits low oral bioavailability, approximately 0.43% and 0.02% after oral doses of 5 mg/kg and 20 mg/kg, respectively, in mice []. This low bioavailability is attributed to significant first-pass metabolism, primarily to its sulfonyl and glucuronyl conjugates [].
Q8: Are there any known inhibitors of human cytochrome 2C8 related to this compound?
A: Yes, this compound itself has demonstrated selective inhibitory effects on human cytochrome 2C8 [].
Q9: What is the role of this compound in plant biosynthesis?
A: this compound serves as a crucial intermediate in the biosynthesis of angular furanocoumarins, a class of plant defense compounds found in various species, including parsley (Petroselinum crispum) and parsnip (Pastinaca sativa) [, , , ].
Q10: Which enzymes are involved in this compound biosynthesis?
A: The biosynthesis of this compound involves prenylation of umbelliferone with dimethylallyl pyrophosphate (DMAPP), catalyzed by membrane-bound prenyltransferases [, ]. Notably, PcPT from parsley exhibits a strong preference for C6 prenylation, yielding primarily the linear furanocoumarin precursor demethylsuberosin, while also producing this compound to a lesser extent []. In contrast, PsPT2 from parsnip demonstrates higher efficiency in catalyzing this compound synthesis [].
Q11: Does this compound exhibit antibacterial activity?
A: Yes, this compound has shown antibacterial activity against both Gram-positive and Gram-negative bacteria [, ]. Its efficacy is attributed to the presence of a prenyl chain at position 8 and a hydroxyl group at position 7 of the benzenic ring [].
Q12: How does this compound's antifungal activity compare to other coumarins?
A: this compound demonstrates potent antifungal activity against Candida albicans, Aspergillus fumigatus, and Fusarium solani []. It generally exhibits higher antifungal activity compared to other tested coumarins, likely due to the presence of an alkyl group at the C-8 position [].
Q13: Does this compound impact 5α-reductase activity?
A: Research indicates that this compound isolated from Angelica koreana roots potently inhibits 5α-reductase type I in LNCaP cells, exhibiting an IC50 value of 0.1 µg/mL []. This inhibitory activity is significantly higher than that of finasteride, a known 5α-reductase inhibitor [].
Q14: Does this compound affect monoamine oxidase activity?
A: this compound has been identified as a potent and selective inhibitor of monoamine oxidase A (MAO-A) [].
Q15: Which plants are considered good sources of this compound?
A: this compound is found in various plant species, primarily within the Apiaceae and Rutaceae families. Notable sources include: * Angelica species: Angelica koreana [, , ], Angelica dahurica [, , , ], Angelica archangelica [], and Angelica pubescens []. * Cnidium monnieri: A rich source of this compound and other coumarins [, , ]. * Other sources: Glehnia littoralis [], Limonia acidissima [, ], Petroselinum crispum [], Pastinaca sativa [], Zanthoxylum monophyllum [], Poncirus trifoliata [], and Phlojodicarpus villosus [].
Q16: What are the traditional uses of this compound-containing plants?
A: Plants containing this compound have a long history of use in traditional medicine, particularly in Asia, for various purposes, including: * Cnidium monnieri: Traditionally used in Chinese medicine for its warming, invigorating, and anti-inflammatory properties []. * Angelica species: Various species are employed in traditional medicine for their anti-inflammatory, analgesic, and antispasmodic properties []. * Feronia limonia: The fruit pericarp is used in India for its stomachic, diuretic, and tonic properties [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


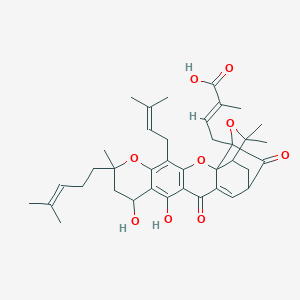
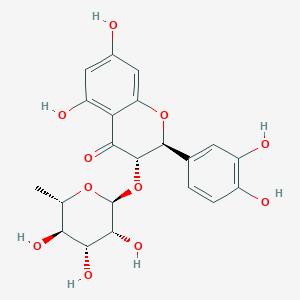
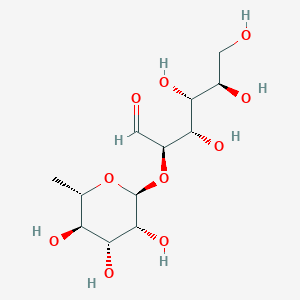
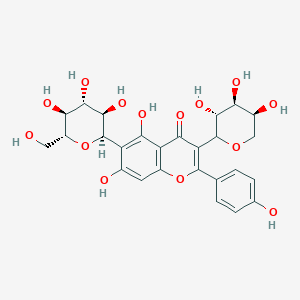
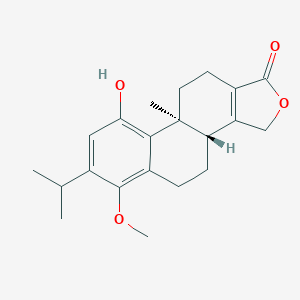
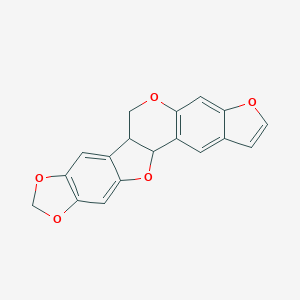
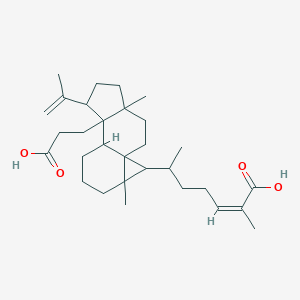
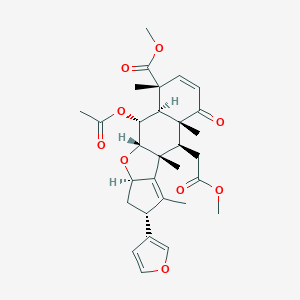
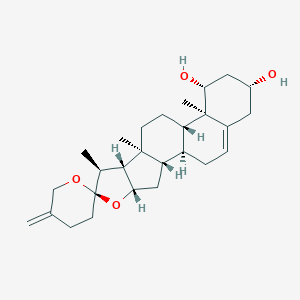
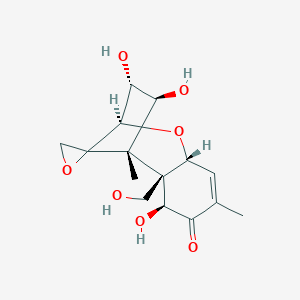
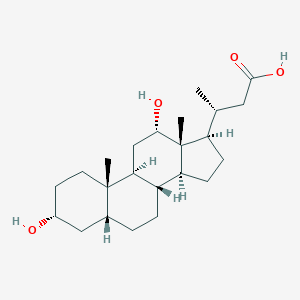
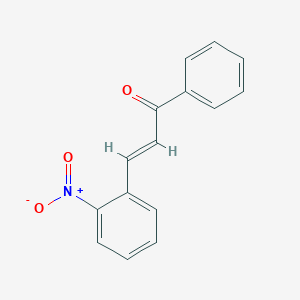
![9H-Pyrido[3,4-B]indole](/img/structure/B191983.png)

